molecular formula C13H18Cl2N6 B2534032 N2-(4-chlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride CAS No. 1179500-47-0

N2-(4-chlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride

Cat. No.: B2534032
CAS No.: 1179500-47-0
M. Wt: 329.23
InChI Key: YYMOAOOIEVQWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(4-chlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group and two diethylamine groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride typically involves the reaction of 4-chloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of diethylamine groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The triazine ring can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions.

    Hydrolysis: Products include amines and carboxylic acids.

Scientific Research Applications

N2-(4-chlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-bromophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride
  • N2-(4-methylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride
  • N2-(4-nitrophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride

Uniqueness

N2-(4-chlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6.ClH/c1-3-15-11-18-12(16-4-2)20-13(19-11)17-10-7-5-9(14)6-8-10;/h5-8H,3-4H2,1-2H3,(H3,15,16,17,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMOAOOIEVQWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.